molecular formula C16H14N4O4S B2480367 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207051-09-9

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2480367
CAS RN: 1207051-09-9
M. Wt: 358.37
InChI Key: SPBOTIPOCFRURI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically exhibit a range of biological activities due to their complex structure incorporating elements such as isoxazole, thiadiazole, and dioxin units. Compounds with these moieties have been explored for various potential applications including pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions starting from simpler precursors. Techniques such as etherification, oximation, and Beckmann rearrangement are common in constructing complex architectures like dioxin and isoxazole rings. For instance, the synthesis of related compounds has been reported through reactions involving rotenone and dimethyloxosulphonium methylide, indicating the potential use of starting materials with specific functional groups to build the desired structure through a series of well-orchestrated chemical transformations (Chen, Ye, & Hu, 2012).

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on how the compound interacts with biological targets. This could be predicted using molecular docking studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential biological activity. Additionally, modifications could be made to the structure of the compound to enhance its properties .

properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-9-15(25-20-18-9)16(21)17-8-11-7-13(24-19-11)10-2-3-12-14(6-10)23-5-4-22-12/h2-3,6-7H,4-5,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOTIPOCFRURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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